Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
CAS No.:
Cat. No.: VC10893006
Molecular Formula: C13H9N3O3
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9N3O3 |
|---|---|
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | N-[(2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H |
| Standard InChI Key | OJUZLPMHOJWBKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CO3 |
Introduction
Synthesis and Structural Characterization
Synthetic Methodology
The ligand is synthesized by refluxing equimolar quantities of furan-2-carboxylic acid hydrazide and isatin in absolute ethanol under acidic conditions (e.g., glacial acetic acid) . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the imine (C=N) bond. The product is typically isolated as a yellow crystalline solid with a yield of 70–80% after recrystallization from ethanol .
Reaction Scheme:
FTIR Spectroscopy
Key IR absorption bands confirm critical functional groups:
NMR Spectroscopy
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¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), δ 8.45 (s, 1H, CH=N), δ 7.60–6.50 (m, 6H, aromatic protons) .
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¹³C NMR: δ 176.5 (C=O), δ 162.3 (C=N), δ 148.2–110.7 (aromatic carbons) .
UV-Vis Spectroscopy
Electronic transitions observed at λₘₐₓ ≈ 275 nm (π→π* of aromatic system) and 365 nm (n→π* of C=N and C=O groups) .
| Technique | Key Observations | Significance |
|---|---|---|
| FTIR | C=O (1670 cm⁻¹), C=N (1605 cm⁻¹) | Confirms hydrazone formation |
| ¹H NMR | δ 8.45 (CH=N), δ 10.82 (NH) | Validates imine and amide protons |
| UV-Vis | λₘₐₓ = 275 nm, 365 nm | Indicates conjugated π-system |
Coordination Chemistry and Metal Complexes
Complexation with Transition Metals
The ligand acts as a bidentate chelator, coordinating through the imine nitrogen and carbonyl oxygen to form six-coordinate complexes with Co(II), Zn(II), and Cd(II) .
General Synthesis:
Structural Features of Complexes
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Geometry: Distorted octahedral, as determined by magnetic moments (μ = 3.2–4.5 BM for Co(II)) and electronic spectra .
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Molar Conductivity: 80–120 Ω⁻¹ cm² mol⁻¹ (1 mM in DMF), indicating 1:2 electrolytic nature .
Table 2: Properties of Metal Complexes
| Metal Ion | Geometry | Magnetic Moment (BM) | Λₘ (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|---|
| Co(II) | Octahedral | 4.2 | 115 |
| Zn(II) | Octahedral | Diamagnetic | 105 |
| Cd(II) | Octahedral | Diamagnetic | 98 |
Biological Activity
Antimicrobial Activity
The ligand and its complexes exhibit moderate activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones of 12–18 mm at 100 μg/mL . Enhanced activity in metal complexes is attributed to the chelation effect, which increases membrane permeability .
Table 3: Antimicrobial Activity Data
| Compound | B. subtilis (Zone, mm) | E. coli (Zone, mm) |
|---|---|---|
| Ligand | 12 | 10 |
| [Co(Ligand)₂]Cl₂ | 18 | 15 |
| [Zn(Ligand)₂]Cl₂ | 16 | 14 |
Cytotoxicity
In vitro assays against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines show IC₅₀ values of 45–60 μM, compared to 5-fluorouracil (IC₅₀ = 8 μM) . The lower efficacy is hypothesized to stem from poor cellular uptake rather than intrinsic inactivity .
Applications and Future Directions
The ligand’s modular synthesis and ability to form stable metal complexes make it a candidate for:
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